molecular formula C15H18BrN B156441 N-(2-Bromoethyl)-N-ethylnaphthalene-1-methylamine CAS No. 1946-26-5

N-(2-Bromoethyl)-N-ethylnaphthalene-1-methylamine

Cat. No. B156441
CAS RN: 1946-26-5
M. Wt: 292.21 g/mol
InChI Key: NQXKEZOQGPYBND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Bromoethyl)-N-ethylnaphthalene-1-methylamine is a chemical compound that belongs to the class of organic compounds known as aryl-alkylamines. It is also known as BENA and has the chemical formula C16H19BrN. BENA is a colorless to light yellow liquid that is soluble in organic solvents. This chemical compound has been widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of BENA is not fully understood. However, it is believed that BENA interacts with biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules.
Biochemical and Physiological Effects:
BENA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. BENA has also been shown to have antimicrobial activity against various bacteria and fungi. In addition, it has been shown to have anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using BENA in lab experiments is its unique properties. BENA has been shown to be a versatile reagent that can be used in various reactions. However, one of the limitations of using BENA is its toxicity. BENA can be toxic if ingested or inhaled. Therefore, it should be handled with care.

Future Directions

There are several future directions for the use of BENA in scientific research. One direction is the development of new synthetic methods for BENA. Another direction is the synthesis of new metal complexes using BENA as a ligand. In addition, BENA can be used as a fluorescent probe for the detection of other biomolecules. Finally, the use of BENA in the development of new antimicrobial and anti-inflammatory agents can be explored.
Conclusion:
In conclusion, BENA is a unique chemical compound that has been widely used in scientific research. It has several applications in organic synthesis, metal complex synthesis, and fluorescence detection. BENA has also been shown to have several biochemical and physiological effects. However, its toxicity should be taken into consideration when handling it in lab experiments. There are several future directions for the use of BENA in scientific research, including the development of new synthetic methods and the synthesis of new metal complexes.

Synthesis Methods

The synthesis of BENA can be achieved through several methods. One of the most common methods is the reaction between 2-bromoethanol and naphthalene-1-methylamine in the presence of an acid catalyst. Another method involves the reaction between ethylene bromide and naphthalene-1-methylamine in the presence of a base catalyst.

Scientific Research Applications

BENA has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds. BENA has also been used as a fluorescent probe for the detection of metal ions. In addition, it has been used as a ligand in the synthesis of metal complexes.

properties

CAS RN

1946-26-5

Product Name

N-(2-Bromoethyl)-N-ethylnaphthalene-1-methylamine

Molecular Formula

C15H18BrN

Molecular Weight

292.21 g/mol

IUPAC Name

2-bromo-N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine

InChI

InChI=1S/C15H18BrN/c1-2-17(11-10-16)12-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,2,10-12H2,1H3

InChI Key

NQXKEZOQGPYBND-UHFFFAOYSA-N

SMILES

CCN(CCBr)CC1=CC=CC2=CC=CC=C21

Canonical SMILES

CCN(CCBr)CC1=CC=CC2=CC=CC=C21

Other CAS RN

1946-26-5

Related CAS

1214-27-3 (hydrobromide)

synonyms

SY 28
SY 28, hydrobromide
SY-28

Origin of Product

United States

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